(2S)-1-Chloroheptan-2-OL
Overview
Description
(2S)-1-Chloroheptan-2-OL is an organic compound with a chiral center, making it an enantiomer. This compound is a chlorinated alcohol, which means it contains both a chlorine atom and a hydroxyl group attached to a heptane backbone. The presence of the chiral center at the second carbon atom gives rise to its specific (2S) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-Chloroheptan-2-OL can be achieved through several methods. One common approach involves the chlorination of heptan-2-ol. This reaction typically uses thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions to ensure the selective formation of the (2S) enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. This ensures high yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (2S)-1-Chloroheptan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form heptan-2-ol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Sodium hydroxide (NaOH) or other strong bases are typically used.
Major Products:
Oxidation: Heptan-2-one or heptanal.
Reduction: Heptan-2-ol.
Substitution: Heptan-2-ol.
Scientific Research Applications
(2S)-1-Chloroheptan-2-OL has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving chiral alcohols.
Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (2S)-1-Chloroheptan-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various enzymes, influencing their activity. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
(2R)-1-Chloroheptan-2-OL: The enantiomer of (2S)-1-Chloroheptan-2-OL, differing in the spatial arrangement of atoms around the chiral center.
Heptan-2-ol: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Chloroheptane: Lacks the hydroxyl group, making it less reactive in oxidation and reduction reactions.
Uniqueness: this compound is unique due to its chiral nature and the presence of both a chlorine atom and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(2S)-1-chloroheptan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO/c1-2-3-4-5-7(9)6-8/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOHTJPTRQIWDY-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508578 | |
Record name | (2S)-1-Chloroheptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81007-64-9 | |
Record name | (2S)-1-Chloroheptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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